molecular formula C22H29N3O5 B5152325 3,6-DIETHYL 4-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE

3,6-DIETHYL 4-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE

Cat. No.: B5152325
M. Wt: 415.5 g/mol
InChI Key: BJJUFVHGCKETRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-DIETHYL 4-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIETHYL 4-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Diethyl Groups: The diethyl groups can be introduced through alkylation reactions using diethyl sulfate or diethyl iodide in the presence of a strong base like sodium hydride.

    Attachment of the Morpholine and Propylamine Groups: The morpholine and propylamine groups can be attached through nucleophilic substitution reactions. For example, the quinoline derivative can be reacted with 3-chloropropylamine and morpholine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,6-DIETHYL 4-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the quinoline core to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

3,6-DIETHYL 4-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3,6-DIETHYL 4-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or interact with DNA to prevent replication. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, which lacks the diethyl, morpholine, and propylamine groups.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.

    Quinacrine: Another antimalarial drug with a similar structure but different functional groups.

Uniqueness

3,6-DIETHYL 4-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine and propylamine groups may enhance its solubility and bioavailability, making it a promising candidate for various applications in research and industry.

Properties

IUPAC Name

diethyl 4-(3-morpholin-4-ylpropylamino)quinoline-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5/c1-3-29-21(26)16-6-7-19-17(14-16)20(18(15-24-19)22(27)30-4-2)23-8-5-9-25-10-12-28-13-11-25/h6-7,14-15H,3-5,8-13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJUFVHGCKETRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.